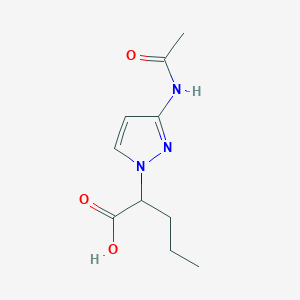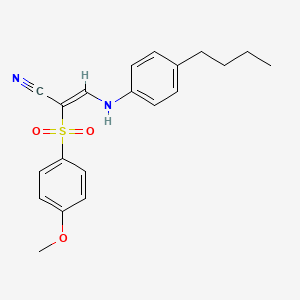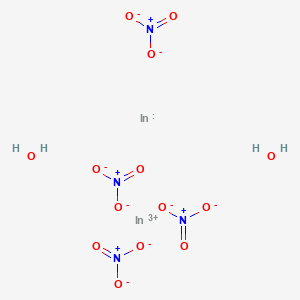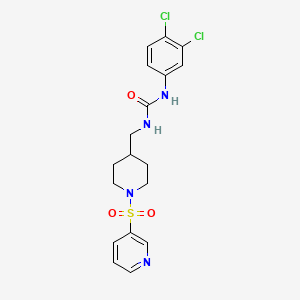![molecular formula C25H21N3O4S B2817975 N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide CAS No. 681266-99-9](/img/structure/B2817975.png)
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule, likely belonging to the class of heterocyclic compounds . These types of compounds often have significant biological activity and are frequently studied in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various strategies including stepwise alkylation and acylation . The synthesis of these compounds often involves the use of starting reagents such as 5-amino-1,3,4-thiadiazole-2-thiol .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed using techniques such as NMR spectroscopy and single-crystal X-ray diffraction . These techniques allow for the determination of the positions of atoms within the molecule and the nature of their chemical bonds .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve transformations such as condensation, hydrolysis, and cyclization . These reactions can lead to the formation of various heterocyclic structures .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques. Other properties such as melting point can also be determined .Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
Research has focused on the synthesis of novel compounds from related chemical structures, investigating their pharmacological activities. For instance, a study by Abdulla et al. (2014) detailed the synthesis of substituted pyrazole derivatives from a similar starting material, highlighting their anti-inflammatory activities and reduced toxicity (Abdulla, Amr, Al-Omar, Hussain, & Shalaby, 2014). Another study explored the design and synthesis of compounds as potent c-MET inhibitors, demonstrating significant anticancer activity against various cancer cell lines (Jiang, Zhang, Gao, Wang, Huang, Wang, & Chen, 2016).
Anticancer and Antiviral Activities
The exploration into the potential anticancer and antiviral effects of derivatives is a significant area of interest. Havrylyuk et al. (2013) synthesized pyrazoline-substituted 4-thiazolidinones, evaluating their in vitro anticancer activity and identifying specific compounds with selective inhibition of leukemia cell lines, as well as high activity against the Tacaribe virus strain (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
Antimicrobial Screening
The antimicrobial properties of compounds incorporating similar structures have been studied, showing potential therapeutic intervention for microbial diseases. Desai et al. (2013) synthesized a series of derivatives incorporating the thiazole ring and screened them for their antimicrobial activity, discovering potent inhibitory action against both bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).
Molecular Docking and Cytotoxic Activity
The design, synthesis, and evaluation of cytotoxic activities of compounds related to N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide have been conducted with promising results. Al-Sanea et al. (2020) reported on the synthesis of derivatives aimed at anticancer applications, with one compound showing significant cancer cell growth inhibition across multiple cancer cell lines (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Orientations Futures
The future directions in the study of similar compounds often involve the design and synthesis of new molecules with improved biological activity and safety profiles . This often involves the use of pharmacophore hybridization approaches, which involve the combination of different pharmacophoric elements to create new molecules .
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S/c1-32-21-13-11-20(12-14-21)28-24(22-15-33(30,31)16-23(22)27-28)26-25(29)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXVOBLOUXHSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-Oxa-6-azaspiro[4.6]undecan-7-one](/img/structure/B2817894.png)
![3-butyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2817895.png)
![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2817896.png)
![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B2817897.png)




![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2817908.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxyacetamide](/img/structure/B2817909.png)
![methyl 4-[(4-isopropylanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2817910.png)
![2-[1-(4-Bromophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2817912.png)

